molecular formula C15H22O B13846968 2-(2-Phenylpropan-2-yl)cyclohexan-1-ol

2-(2-Phenylpropan-2-yl)cyclohexan-1-ol

Cat. No.: B13846968
M. Wt: 218.33 g/mol
InChI Key: CTYOSJAXQPHWCK-UHFFFAOYSA-N
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Description

2-(2-Phenylpropan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C15H22O It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a 2-phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylpropan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylpropan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

2-(2-Phenylpropan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 2-(2-Phenylpropan-2-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A structurally related compound with similar functional groups.

    Cyclohexanol: The parent compound from which 2-(2-Phenylpropan-2-yl)cyclohexan-1-ol is derived.

    2-Cyclohexen-1-ol: Another cyclohexanol derivative with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOSJAXQPHWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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